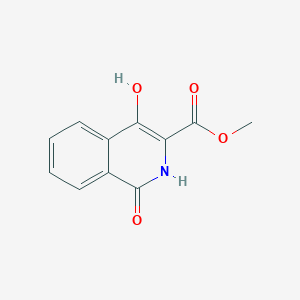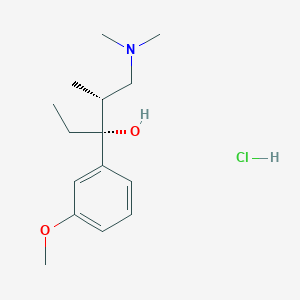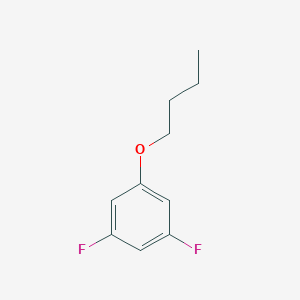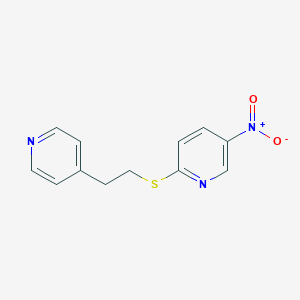
5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide: is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a pyridin-4-ylethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield the nitro-substituted pyridine . The pyridin-4-ylethylsulfanyl group can be introduced through a substitution reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of nitro-substituted pyridines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require nitro-substituted heterocycles.
Mechanism of Action
The mechanism of action of 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Nitropyridine: Another nitro-substituted pyridine with similar chemical properties but different substitution patterns.
4-Nitropyridine: Similar to 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide but with the nitro group at the 4-position.
2-Nitropyridine: Features the nitro group at the 2-position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a pyridin-4-ylethylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
105163-72-2 |
|---|---|
Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
5-nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)11-1-2-12(14-9-11)18-8-5-10-3-6-13-7-4-10/h1-4,6-7,9H,5,8H2 |
InChI Key |
DYZVDLJOGWZOSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
Synonyms |
5-nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
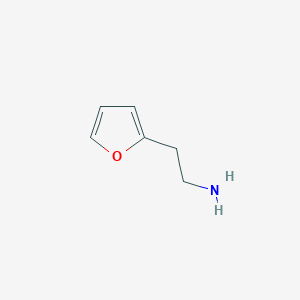

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)

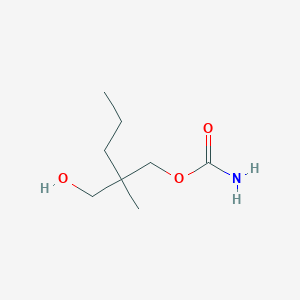
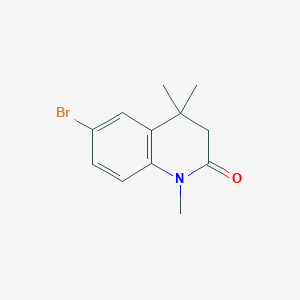
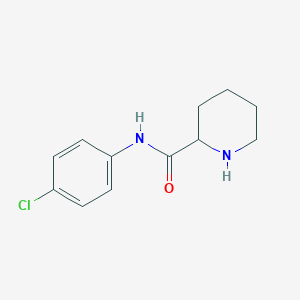
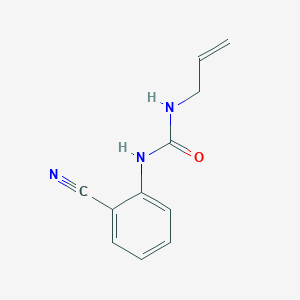

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
